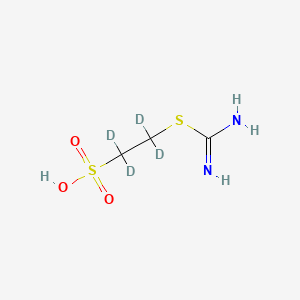
2-(2-Sulfoethyl)pseudourea-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Sulfoethyl)pseudourea-d4 is a deuterated analog of 2-(2-Sulfoethyl)pseudourea. It is a compound with the molecular formula C₃H₄D₄N₂O₃S₂ and a molecular weight of 188.26 g/mol . This compound is often used in scientific research due to its unique properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Sulfoethyl)pseudourea-d4 involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the successful incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high deuterium content.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Sulfoethyl)pseudourea-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce thiols. Substitution reactions can result in various substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
2-(2-Sulfoethyl)pseudourea-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand the behavior of deuterated compounds in biological systems.
Industry: Applied in the production of specialty chemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Sulfoethyl)pseudourea-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its chemical and biological properties, leading to altered reaction kinetics and metabolic stability. This makes it a valuable tool in studying the effects of deuterium substitution on various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Sulfoethyl)pseudourea: The non-deuterated analog with similar chemical structure but different isotopic composition.
Mesna: A related compound used as a protective agent in chemotherapy.
Uniqueness
2-(2-Sulfoethyl)pseudourea-d4 is unique due to its deuterium content, which imparts distinct properties compared to its non-deuterated analogs. This makes it particularly useful in studies requiring isotopic labeling and in applications where enhanced stability and altered reaction kinetics are desired.
Propiedades
Fórmula molecular |
C3H8N2O3S2 |
|---|---|
Peso molecular |
188.3 g/mol |
Nombre IUPAC |
2-carbamimidoylsulfanyl-1,1,2,2-tetradeuterioethanesulfonic acid |
InChI |
InChI=1S/C3H8N2O3S2/c4-3(5)9-1-2-10(6,7)8/h1-2H2,(H3,4,5)(H,6,7,8)/i1D2,2D2 |
Clave InChI |
LTHWZZOUNJCHES-LNLMKGTHSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)O)SC(=N)N |
SMILES canónico |
C(CS(=O)(=O)O)SC(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(13-piperazin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine](/img/structure/B12412325.png)
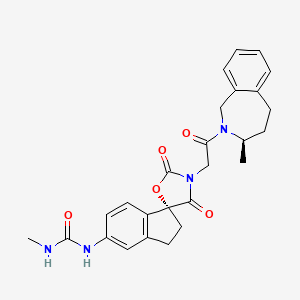
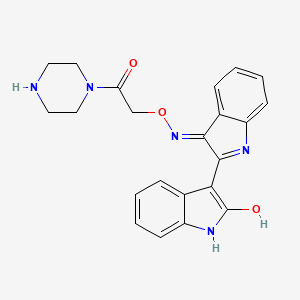
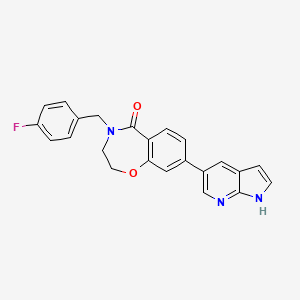

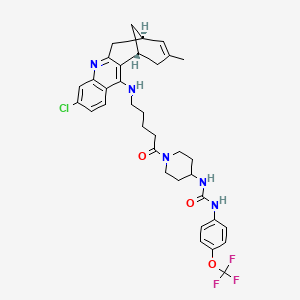
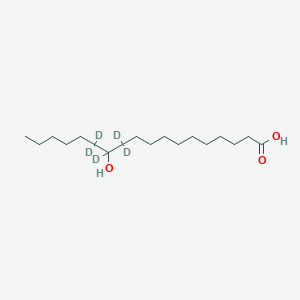
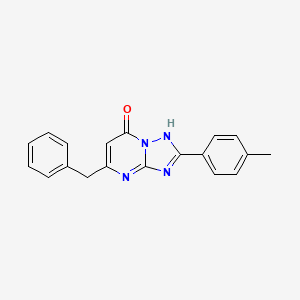
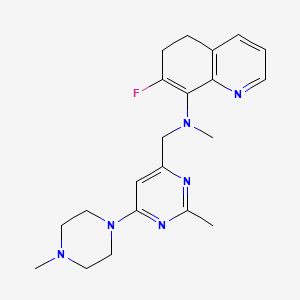
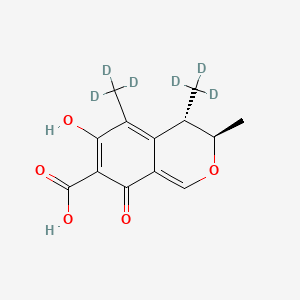
![(2S,3R,7R,8R,14R,17S)-15-methyl-1,15-diazapentacyclo[12.3.1.13,17.18,12.02,7]icos-12(20)-ene-6,9-dione](/img/structure/B12412386.png)
